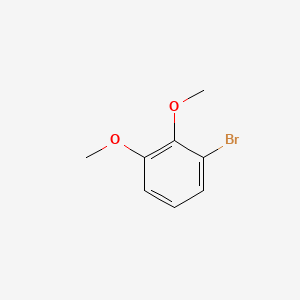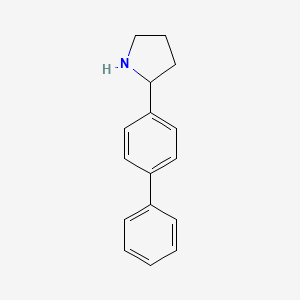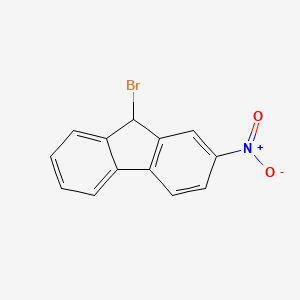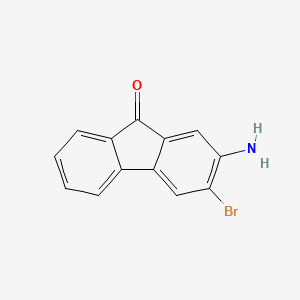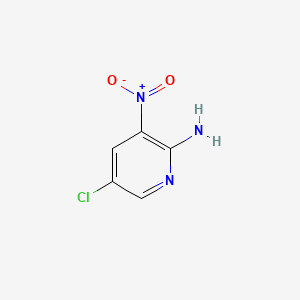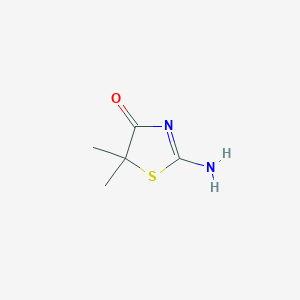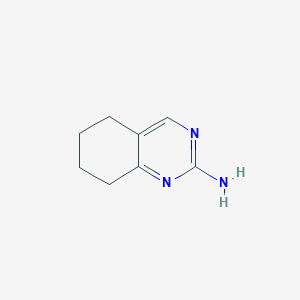
2-Amino-4-tert-amylphenol
Vue d'ensemble
Description
2-Amino-4-tert-amylphenol is a chemical compound that falls within the class of organic molecules known for their functional groups - an amino group (-NH2) and a phenolic hydroxyl group (-OH) attached to a benzene ring. These functional groups significantly influence the chemical reactivity, physical, and chemical properties of the molecule. Such compounds find applications in various fields, including material science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves multi-step organic reactions, including the functionalization of benzene rings through nitration, reduction, and subsequent alkylation. Techniques such as the Mitsunobu reaction have been utilized for the synthesis of complex amino acids and phenolic compounds, indicating the versatility of synthetic strategies in accessing varied substituents on the benzene ring (Tressler & Zondlo, 2014).
Molecular Structure Analysis
Molecular structure analysis, including FT-IR, NMR, and X-ray crystallography, plays a crucial role in confirming the synthesized compound's structure. Studies on similar compounds have utilized these techniques to detail the molecular geometry, vibrational frequencies, and electronic properties, offering insights into the stability and reactivity of the molecule (Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound leverage the active sites provided by the amino and phenol groups. These sites engage in various chemical reactions, including condensation, electrophilic substitution, and nucleophilic addition. The presence of tert-amyl groups can introduce steric hindrance, influencing the reaction pathways and outcomes. The reactivity of similar compounds has been explored in the context of synthesizing amines and conducting asymmetric synthesis, demonstrating the compounds' utility as intermediates and in catalysis (Ellman, Owens, & Tang, 2002).
Applications De Recherche Scientifique
Biotransformation and Detoxification
- Biotransformation in Microorganisms : Research by Schlueter et al. (2013) explored the biotransformation of p-tert-amylphenol, a disinfectant and close relative to 2-Amino-4-tert-amylphenol, by various microorganisms. The study found that certain yeast strains and bacteria could transform the compound, leading to detoxification through ring cleavage and sugar conjugate formation (Schlueter et al., 2013).
Antioxidant Properties
- Antioxidant in Oils : A study by Rios et al. (2009) examined the antioxidant properties of 5-n-pentadecyl-2-tert-amylphenol, finding significant reduction in the formation of oxidation products in oils. This suggests a potential role for similar compounds like this compound in enhancing the stability of various oil-based products (Rios et al., 2009).
Polymerization and Synthesis
- Polymerization Catalysts : Dean et al. (2013) researched lithium compounds with tetradentate amino-bis(phenolato)-tetrahydrofuranyl ligands, which include derivatives of tert-butylphenol, for use in the ring-opening polymerization of cyclic esters. This indicates a potential application of this compound in polymer synthesis and catalysis (Dean et al., 2013).
Chemical Detection and Analysis
- Chromatographic Detection : Zayas et al. (2006) developed a high-performance liquid chromatography method for detecting traces of 4-tert-amylphenol, demonstrating the utility of similar compounds in analytical chemistry for detecting and quantifying specific chemicals (Zayas et al., 2006).
Environmental and Material Sciences
- Alkylphenol Conversion : Research by Cui et al. (2017) on the conversion of guaiacol to various alkylphenols, including tert-amylphenol, in supercritical ethanol highlights the potential environmental applications of this compound in biofuel production and environmental remediation (Cui et al., 2017).
Electronic and Sensor Applications
- Molecular Electronic Devices : A study by Chen et al. (1999) on a molecule with a nitroamine redox center, similar in structure to this compound, demonstrated its use in molecular electronic devices, indicating potential applications in nanotechnology and electronic sensing (Chen et al., 1999).
Safety and Hazards
2-Amino-4-tert-amylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Mécanisme D'action
Target of Action
It’s known that the compound can affect the respiratory system .
Biochemical Pathways
It has been used in the synthesis of n1 - (2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Analyse Biochimique
Biochemical Properties
2-Amino-4-tert-amylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses, where this compound acts as an antioxidant. It can scavenge free radicals and reduce oxidative damage in cells. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, influencing their activity and potentially affecting the metabolism of other compounds .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant genes and downregulate pro-inflammatory genes, thereby promoting cell survival and reducing inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to and inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators. Additionally, this compound can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. This activation enhances the cellular antioxidant defense system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects for extended periods, making it a valuable compound for prolonged experimental studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is crucial when using this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or facilitated transport. Once inside the cells, it can bind to specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues is essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. It can be directed to these compartments through specific targeting signals or post-translational modifications. Within the mitochondria, this compound can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function. The subcellular localization of this compound is critical for its role in cellular defense mechanisms .
Propriétés
IUPAC Name |
2-amino-4-(2-methylbutan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFDNKYFPDSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317434 | |
| Record name | 2-Amino-4-tert-amylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91339-74-1 | |
| Record name | 91339-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-tert-amylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-tert-amylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







